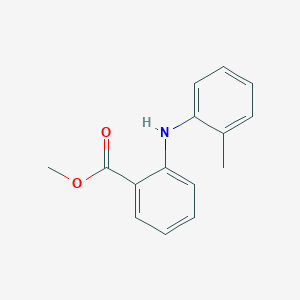

Methyl 2-(o-tolylamino)benzoate

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 2-(2-methylanilino)benzoate |

InChI |

InChI=1S/C15H15NO2/c1-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15(17)18-2/h3-10,16H,1-2H3 |

InChI Key |

QFTCUEDXEQPNHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Methyl 2-Halobenzoate with o-Toluidine

One of the most straightforward methods involves the reaction of methyl 2-halobenzoate (commonly methyl 2-chlorobenzoate) with o-toluidine under catalytic or basic conditions. This nucleophilic aromatic substitution leads to the formation of methyl 2-(o-tolylamino)benzoate.

- Reaction conditions: Typically, the reaction is carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (45–80 °C).

- Catalysts: Copper(I) salts such as cuprous bromide (CuBr) or copper(I) iodide (CuI) are often used to facilitate the amination.

- Base: Sodium amino sulfinate or other suitable bases can be employed to deprotonate the amine and promote nucleophilic attack.

Example from related compound synthesis:

A similar preparation method for methyl 2-methoxy-5-sulfamoylbenzoate involves reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in the presence of cuprous bromide catalyst in THF at 45–60 °C for 10–14 hours, yielding high purity product with yields above 90%.

This method can be adapted for this compound by substituting the nucleophile with o-toluidine.

Coupling via Amide Bond Formation

Another approach involves the coupling of methyl 2-aminobenzoate with o-tolyl derivatives bearing activated carboxyl groups or halides.

- Activation: The carboxyl group of o-tolylcarboxylic acid derivatives can be activated using reagents such as methanesulfonyl chloride or other sulfonyl chlorides.

- Base: Triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is used to neutralize the acid formed and promote coupling.

- Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents.

- Temperature: Reactions are typically performed at room temperature or slightly elevated temperatures (up to 70 °C).

A related synthetic procedure for benzoylbenzoate derivatives involves mesylation of the precursor followed by base-promoted rearrangement in solvents like MeCN or EtOH with DBU as base, achieving yields up to 80% under optimized conditions.

Multi-Step Synthesis via Protected Intermediates

In complex syntheses, this compound can be prepared via multi-step routes involving protection and deprotection strategies:

- Step 1: Benzylation of methyl 5-acetyl-2-hydroxybenzoate to form methyl 2-(benzyloxy)-5-acetylbenzoate.

- Step 2: Bromination of the acetyl group to form methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

- Step 3: Nucleophilic substitution with o-toluidine or related amines.

- Step 4: Deprotection of the benzyloxy group to yield the target compound.

This approach is exemplified in the preparation of salmeterol intermediates, where careful control of reaction conditions and purification steps ensures high purity and yield.

Reaction Parameters and Optimization

Analytical Data and Quality Control

- HPLC Analysis: High-performance liquid chromatography is used to determine product purity, typically showing >99% purity for optimized reactions.

- NMR and Mass Spectrometry: Confirm structure and molecular weight.

- Yield: Optimized methods report yields ranging from 60% to over 95%, depending on the route and scale.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(o-tolylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinones or carboxylic acids

Reduction: Alcohols or amines

Substitution: Nitro, sulfonic, or halogenated derivatives

Scientific Research Applications

Methyl 2-(o-tolylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(o-tolylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Comparative Data for Methyl Benzoate Derivatives

Structural and Functional Group Analysis

- This contrasts with Methyl 2-(picolinamido)benzoate, where the picolinamido group (a pyridine-containing amide) enhances electronic conjugation, possibly increasing stability . Bensulfuron-methyl and related sulfonylureas () feature complex heterocyclic substituents, enabling herbicidal activity via acetolactate synthase inhibition. These differ significantly from the simpler aryl/alkylamino groups in the target compound .

Spectral Characterization

- IR Spectroscopy: N-H stretches (3300–3400 cm⁻¹) are common in amino/amide-containing analogs. The target compound’s o-tolylamino group would show a broad N-H stretch, whereas picolinamido derivatives exhibit sharper amide C=O bands .

- ¹H NMR: Aromatic protons in o-tolylamino derivatives resonate upfield (δ 6.5–7.5 ppm) compared to electron-deficient pyridine rings in picolinamido analogs (δ 8.5–9.0 ppm) .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Methyl 2-(o-tolylamino)benzoate, and what reagents are typically employed?

Methodological Answer: The synthesis often involves a multi-step approach:

Esterification : React 2-(o-tolylamino)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Amide/Coupling Reactions : Use coupling agents like EDCl or DCC to link o-toluidine derivatives to benzoic acid precursors, followed by esterification .

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the product .

Q. Key Reagents :

- Catalysts : H₂SO₄, EDCl, or DCC.

- Solvents : Methanol, DMF, or THF.

- Byproduct Mitigation : Monitor reaction progress via TLC to minimize impurities .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain temperatures between 60–80°C during esterification to avoid side reactions like transesterification .

- Catalyst Screening : Test alternative catalysts (e.g., DMAP for acylations) to enhance coupling efficiency .

- In Situ Monitoring : Use FTIR or NMR to track the disappearance of starting materials and optimize reaction time .

- Crystallography : Confirm purity via single-crystal X-ray diffraction (e.g., using SHELXL for refinement), which also aids in identifying steric effects from the o-tolyl group .

Basic Characterization

Q. Q3. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256) .

Advanced Characterization

Q. Q4. How can discrepancies in NMR or crystallographic data be resolved for this compound derivatives?

Methodological Answer:

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes caused by hindered rotation of the o-tolyl group .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate assignments .

- Twinned Crystals : Employ SHELXL’s TWIN command to refine twinned structures, particularly for derivatives with bulky substituents .

Computational Modeling

Q. Q5. How can computational tools predict the crystal packing and intermolecular interactions of this compound?

Methodological Answer:

- Mercury CSD : Analyze hydrogen bonding (e.g., N–H···O interactions) and π-π stacking using the Cambridge Structural Database (CSD) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) via CrystalExplorer .

- Molecular Dynamics (MD) : Simulate solvent effects on crystal growth using GROMACS .

Biological Activity Studies

Q. Q6. How to design experiments to assess the bioactivity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzoate) and test against target enzymes .

- Click Chemistry : Functionalize the amino group with alkyne tags for bioconjugation in cellular assays .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., kinases) .

Analytical Method Development

Q. Q7. What HPLC parameters are critical for quantifying this compound in complex mixtures?

Methodological Answer:

- Column Selection : C18 or phenyl-hexyl columns for resolving aromatic isomers .

- Mobile Phase : Gradient elution (e.g., 50%→90% acetonitrile in 20 min) to separate closely related impurities .

- Detection : Diode-array detectors (DAD) for UV spectra matching, or MS/MS for trace quantification .

Data Contradiction Analysis

Q. Q8. How to address conflicting results between theoretical and experimental data for this compound?

Methodological Answer:

- Impurity Profiling : Use GC-MS or LC-HRMS to identify byproducts (e.g., methyl 2-aminobenzoate from incomplete coupling) .

- Crystallographic Validation : Cross-check computational geometry (e.g., bond lengths) with X-ray data .

- Replicate Experiments : Conduct triplicate syntheses under controlled conditions to assess reproducibility .

Crystal Structure Determination

Q. Q9. What steps are required to determine the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) .

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Refinement : Process data with SHELXL-2018, applying anisotropic displacement parameters and resolving disorder with PART commands .

Validation : Check CIF files with PLATON to ensure geometric accuracy .

Impurity Analysis

Q. Q10. How to identify and quantify trace impurities in this compound batches?

Methodological Answer:

- LC-MS/MS : Use a Q-TOF mass spectrometer in MRM mode to detect sulfonamide or ester hydrolysis byproducts .

- NMR Dilution Experiments : Dilute samples in deuterated DMSO to enhance signal resolution for minor components .

- Reference Standards : Compare retention times and spectra with commercially available impurities (e.g., methyl 2-aminobenzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.